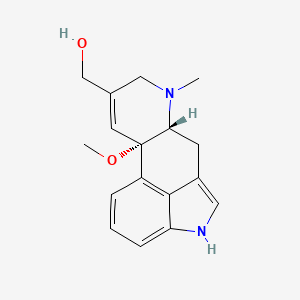
10-Methoxyelymoclavine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methoxyelymoclavine is an ergot alkaloid, a class of compounds derived from the ergot fungus It is structurally related to lysergic acid and is known for its pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methoxyelymoclavine typically involves several steps, starting from basic organic compounds. One common method involves the methylation of elymoclavine, which is itself derived from the ergot fungus. The reaction conditions often require specific catalysts and controlled environments to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically modified strains of the ergot fungus. These processes are optimized for high yield and purity, often involving multiple purification steps to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
10-Methoxyelymoclavine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl groups (methyl, ethyl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound .
Applications De Recherche Scientifique
10-Methoxyelymoclavine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex ergot alkaloids.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its pharmacological properties, including potential therapeutic applications in treating various diseases.
Mécanisme D'action
The mechanism of action of 10-Methoxyelymoclavine involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the brain, influencing neurotransmitter activity and leading to various physiological effects. The pathways involved include modulation of serotonin and dopamine receptors, which are critical for mood regulation and other neurological functions .
Comparaison Avec Des Composés Similaires
10-Methoxyelymoclavine is unique among ergot alkaloids due to its specific structural features and pharmacological properties. Similar compounds include:
Elymoclavine: The parent compound from which this compound is derived.
Lysergic Acid: Another ergot alkaloid with significant pharmacological activity.
Ergotamine: Used in the treatment of migraines and known for its vasoconstrictive properties.
These compounds share structural similarities but differ in their specific effects and applications, highlighting the unique properties of this compound.
Propriétés
Formule moléculaire |
C17H20N2O2 |
|---|---|
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
[(6aR,10aS)-10a-methoxy-7-methyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinolin-9-yl]methanol |
InChI |
InChI=1S/C17H20N2O2/c1-19-9-11(10-20)7-17(21-2)13-4-3-5-14-16(13)12(8-18-14)6-15(17)19/h3-5,7-8,15,18,20H,6,9-10H2,1-2H3/t15-,17+/m1/s1 |
Clé InChI |
XFVXVJZNBUKGMU-WBVHZDCISA-N |
SMILES isomérique |
CN1CC(=C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)CO |
SMILES canonique |
CN1CC(=CC2(C1CC3=CNC4=CC=CC2=C34)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















